molecular formula C22H40ClIrO2P2 B2728123 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) CAS No. 671789-61-0

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)

Cat. No. B2728123
CAS RN: 671789-61-0
M. Wt: 626.17
InChI Key:
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Description

“2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” is a chemical compound with the molecular formula C22H40ClIrO2P2 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” consists of 22 carbon atoms, 40 hydrogen atoms, 1 chlorine atom, 1 iridium atom, 2 oxygen atoms, and 2 phosphorus atoms . The exact structure and arrangement of these atoms would require more specific information or a detailed structural analysis.


Physical And Chemical Properties Analysis

“2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” is a solid at 20 degrees Celsius . . It is sensitive to air and should be stored under inert gas .

Scientific Research Applications

Catalytic Applications

Compounds similar to "2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)" have been extensively studied for their catalytic properties. For instance, rhodium complexes exhibiting excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes have been developed using rigid P-chiral phosphine ligands (Imamoto et al., 2012). These catalysts are particularly effective in the synthesis of chiral pharmaceutical ingredients, demonstrating the potential of such complexes in fine chemical synthesis.

Ligand Synthesis and Coordination Chemistry

The synthesis and reactivity of complexes with sterically demanding ligands offer insights into coordination chemistry and the design of novel materials. Tetraarylphenyls with bulky ligands have been synthesized for the creation of compounds featuring low-coordinate phosphorus centers, indicating the role of steric hindrance in determining the properties and reactivity of such complexes (Shah et al., 2000).

Material Science and Organic Electronics

In the field of organic electronics, polythiophene derivatives synthesized by electrochemical polymerization have shown promising electrochromic properties. The incorporation of tert-butyl groups into the polymer backbone enhances solution processability, indicating the potential for these materials in electrochromic devices and other electronic applications (Ozyurt et al., 2008).

Organometallic Chemistry

The synthesis and reactivity of palladium hydroxy carbonyl and related complexes toward CO2 and phenylacetylene have been explored, revealing the mechanisms of CO2 insertion and C-H exchange reactions. Such studies are crucial for understanding the fundamental processes in organometallic chemistry and developing new catalysts for carbon dioxide utilization and organic synthesis (Johansson & Wendt, 2007).

Photophysical Properties

Four-membered red iridium(iii) complexes with Ir-S-P-S structures synthesized at room temperature demonstrate high phosphorescence quantum yields, showcasing their potential in organic light-emitting devices (OLEDs) and highlighting the role of molecular design in tuning the photophysical properties of coordination complexes (Su & Zheng, 2019).

Safety and Hazards

“2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” can cause skin irritation (H315) and serious eye irritation (H319) . Protective gloves, eye protection, and face protection should be worn when handling this compound . If it comes into contact with the skin, it should be washed off thoroughly with water . If eye irritation persists, medical attention should be sought .

properties

IUPAC Name

ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELSKPCZFUCUCP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClIrO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)

CAS RN

671789-61-0
Record name 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)
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